2,4,6-Cycloheptatriene-1-carbonitrile

Catalog No.
S774682
CAS No.
13612-59-4
M.F
C8H7N
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Cycloheptatriene-1-carbonitrile

CAS Number

13612-59-4

Product Name

2,4,6-Cycloheptatriene-1-carbonitrile

IUPAC Name

cyclohepta-2,4,6-triene-1-carbonitrile

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C8H7N/c9-7-8-5-3-1-2-4-6-8/h1-6,8H

InChI Key

LADCKIXFXIKHQM-UHFFFAOYSA-N

SMILES

C1=CC=CC(C=C1)C#N

Canonical SMILES

C1=CC=CC(C=C1)C#N

The exact mass of the compound 2,4,6-Cycloheptatriene-1-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-Cycloheptatriene-1-carbonitrile, commonly referred to as 7-cyanocycloheptatriene, is a highly specialized, polar cycloheptatriene derivative utilized primarily as a building block in advanced organic synthesis and physical chemistry modeling. Featuring a seven-membered carbon ring with three conjugated double bonds and a strongly electron-withdrawing nitrile group at the sp3-hybridized C-1 position, this compound exhibits distinct electronic and conformational properties compared to its unsubstituted parent compound . It serves as a critical synthetic precursor for the generation of dihydroazocines, hydrooxocins, and complex norcaradiene-fused heterocycles, while also functioning as a high-dipole model compound for rotational spectroscopy and gas-phase radical generation workflows .

Attempting to substitute 2,4,6-cycloheptatriene-1-carbonitrile with the more common, unsubstituted cycloheptatriene fundamentally alters reaction trajectories and spectroscopic visibility. The strongly electron-withdrawing cyano group at the sp3 carbon significantly perturbs the molecule's electronic distribution, forcing it to react via a norcaradiene-type intermediate under specific oxidative conditions—a pathway completely absent in the unsubstituted baseline [1]. Furthermore, the introduction of the nitrile group shifts the molecule's permanent electric dipole moment from near-zero to 4.3 D, making it uniquely suited for microwave and rotational spectroscopy where non-polar analogs are practically invisible [2]. Consequently, for applications requiring access to bicyclic norcaradiene scaffolds or high-resolution astrochemical calibration, generic cycloheptatriene is an unviable substitute.

Divergent Norcaradiene-Based Product Formation in Oxidative Additions

In oxidative addition reactions with 1,3-dicarbonyls (such as acetylacetone) mediated by Mn(OAc)3, the unsubstituted cycloheptatriene baseline yields exclusively monocyclic cycloheptatriene-based (CHT-based) adducts. In stark contrast, 2,4,6-cycloheptatriene-1-carbonitrile undergoes a divergent reaction pathway driven by the electron-withdrawing cyano group, exclusively yielding bicyclic norcaradiene-based (NOR-based) products, such as dihydrofuran-fused norcaradienes [1].

Evidence DimensionProduct scaffold in Mn(OAc)3-mediated addition of 1,3-dicarbonyls
Target Compound DataYields exclusively bicyclic norcaradiene-based products
Comparator Or BaselineUnsubstituted cycloheptatriene (yields exclusively monocyclic CHT-based products)
Quantified DifferenceComplete structural shift from monocyclic to bicyclic norcaradiene framework
ConditionsReaction with acetylacetone in the presence of Mn(OAc)3

This absolute divergence in product architecture allows synthetic chemists to selectively procure the cyano-derivative to build complex norcaradiene-fused heterocycles that are completely inaccessible using the baseline unsubstituted triene.

Selective Generation of Cyano-Substituted Aromatic Radicals via Flash Photolysis

During flash photolysis in an excess inert gas environment, the unsubstituted cycloheptatriene baseline undergoes ring contraction to yield the benzyl radical and toluene. Conversely, 2,4,6-cycloheptatriene-1-carbonitrile specifically yields toluonitriles and cyano-substituted transient radicals [1].

Evidence DimensionPrimary photolysis product
Target Compound DataToluonitrile / cyano-substituted radicals
Comparator Or BaselineUnsubstituted cycloheptatriene (yields toluene / benzyl radical)
Quantified Difference100% shift to cyano-aromatic photoproducts
ConditionsFlash photolysis in inert gas

This makes the compound an essential precursor for researchers needing to generate and study cyano-substituted benzyl-type radicals in gas-phase or matrix-isolated photochemistry.

Enhanced Dipole Moment for Rotational Spectroscopy and ISM Modeling

Unsubstituted cycloheptatriene possesses a very low permanent electric dipole moment (~0.25 D), severely limiting its utility in microwave and rotational spectroscopy. The introduction of the nitrile group at the sp3-hybridized carbon in 2,4,6-cycloheptatriene-1-carbonitrile generates a strong permanent electric dipole moment of 4.3 D [1]. This enables the precise determination of rotational constants and nitrogen nuclear quadrupole coupling constants across a broad 2–110 GHz frequency range.

Evidence DimensionPermanent electric dipole moment
Target Compound Data4.3 D
Comparator Or BaselineUnsubstituted cycloheptatriene (~0.25 D)
Quantified Difference>17-fold increase in permanent dipole moment
ConditionsGas-phase rotational spectroscopy (2–110 GHz)

The high dipole moment makes this specific compound a mandatory procurement choice as a calibration standard and model system for identifying complex cyclic nitriles in astrochemical research.

Synthesis of Norcaradiene-Fused Heterocycles

Due to its unique propensity to react via a norcaradiene-type intermediate under oxidative conditions, this compound is the optimal precursor for synthesizing dihydrofuran-fused norcaradienes and other complex bicyclic systems via Mn(OAc)3-mediated addition of 1,3-dicarbonyls [1].

Astrochemical Modeling and Rotational Spectroscopy

Leveraging its strong permanent electric dipole moment of 4.3 D, 2,4,6-cycloheptatriene-1-carbonitrile serves as an essential laboratory calibration standard for rotational spectroscopy (2–110 GHz), facilitating the detection of complex cyclic molecules in the Interstellar Medium (ISM) [2].

Gas-Phase Photochemical Radical Generation

In physical chemistry and photolysis studies, this compound is specifically procured to cleanly generate toluonitriles and cyano-substituted benzyl radicals upon flash photolysis, bypassing the standard toluene/benzyl radical pathways seen in unsubstituted analogs[3].

Precursor for Dihydroazocines and Hydrooxocins

Beyond cycloadditions, the highly reactive conjugated system and nitrile functional group make this compound a preferred building block for the targeted generation of eight-membered heterocyclic rings, including dihydroazocines and hydrooxocins, in advanced synthetic workflows .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13612-59-4

Dates

Last modified: 08-15-2023

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